tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate
CAS No.: 175868-01-6
Cat. No.: VC0066271
Molecular Formula: C11H20N2O2
Molecular Weight: 212.293
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate - 175868-01-6](/images/no_structure.jpg)
Specification
CAS No. | 175868-01-6 |
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Molecular Formula | C11H20N2O2 |
Molecular Weight | 212.293 |
IUPAC Name | tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate |
Standard InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-8(5-11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
Standard InChI Key | DDCLWQQNPIZBNG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC12CC(C1)CNC2 |
Introduction
Chemical Identity and Structure
Basic Identification
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate (CAS Number: 175868-01-6) is characterized by a bicyclic structure with a nitrogen at the 3-position and a carbamate group at the 1-position. The compound has a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol. Its formal IUPAC name is tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate, though it may also be referred to as carbamic acid, 3-azabicyclo[3.1.1]hept-1-yl-, 1,1-dimethylethyl ester in some nomenclature systems.
Structural Identifiers
The compound's structure can be represented through various chemical notations as shown in the following table:
Identifier Type | Value |
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InChI | InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-8(5-11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key | DDCLWQQNPIZBNG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC12CC(C1)CNC2 |
PubChem Compound ID | 45092147 |
Table 1: Structural identifiers for tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate
Synthetic Methodologies
Laboratory Synthesis
The synthesis of tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The process generally employs dichloromethane as a solvent and is conducted at low temperatures to prevent decomposition of the reactants.
The general reaction scheme can be represented as:
3-azabicyclo[3.1.1]heptan-1-amine + (CH3)3COCOCl → tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate + HCl
Industrial Production Methods
Industrial production of this compound follows principles similar to laboratory synthesis but is scaled up to accommodate larger quantities. The process requires careful control of reaction parameters to ensure high yield and purity. Modern industrial production often employs automated reactors and continuous flow systems to enhance efficiency and scalability. These advanced systems allow for precise temperature control, optimal mixing, and reduced reaction times, which are crucial factors in maximizing the production efficiency of complex organic compounds.
Chemical Reactivity
Reaction Profiles
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate can participate in several types of chemical reactions, primarily due to its functional groups and unique structure. The most notable reaction types include:
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Oxidation reactions: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, typically resulting in oxidized derivatives of the bicyclic structure.
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Reduction reactions: Reducing agents like lithium aluminum hydride can be employed to produce reduced amine derivatives.
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Nucleophilic substitution: The carbamate group can be replaced by other nucleophiles in the presence of appropriate conditions, leading to substituted derivatives.
Reaction Conditions and Products
The following table summarizes common reaction conditions and the major products formed:
Reaction Type | Reagents | Conditions | Major Products |
---|---|---|---|
Oxidation | Potassium permanganate | Acidic medium | Oxidized bicyclic derivatives |
Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced amine derivatives |
Substitution | Nucleophiles (e.g., amines, thiols) | Basic conditions | Substituted carbamate derivatives |
Table 2: Common reaction conditions and products for tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate
Applications in Scientific Research
Organic Chemistry Applications
In the field of organic chemistry, tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate serves as a valuable building block for the synthesis of complex molecules. Its unique bicyclic structure provides a specific spatial arrangement of functional groups, which is advantageous for creating compounds with defined three-dimensional architectures. The compound's reactive carbamate group also makes it useful in various transformation sequences that require protected amine functionalities.
Medicinal Chemistry Applications
The compound has attracted interest in medicinal chemistry as a potential pharmacophore in drug design. Its rigid bicyclic structure enables specific interactions with biological targets, making it a candidate scaffold for the development of novel therapeutic agents. The conformational constraints imposed by the bicyclic system can contribute to enhanced binding selectivity and potency when incorporated into drug candidates.
Biological Activity
Research indicates that tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate and structurally related compounds may interact with various receptors in biological systems. The carbamate group can form covalent bonds with active sites of enzymes or receptors, potentially inhibiting their function. Meanwhile, the rigid bicyclic framework enhances binding affinity and specificity to biological targets.
Structure-Activity Relationships
Key Structural Features for Activity
Several structural elements are likely critical for the compound's biological and chemical activity:
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The rigid bicyclic framework that positions functional groups in specific spatial orientations
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The carbamate group that can participate in hydrogen bonding and covalent interactions
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The nitrogen atom in the bicyclic structure that can serve as a hydrogen bond acceptor or engage in ionic interactions
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The tert-butyl group that provides steric bulk and lipophilicity
Analytical Characteristics
Physical Properties
While comprehensive physical property data for tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate is limited in the available literature, its molecular structure suggests moderate solubility in common organic solvents such as dichloromethane, which is frequently used in its synthesis. As a solid at room temperature, it likely possesses typical characteristics of organic crystalline materials, including defined melting point and specific optical properties, though these precise values require further experimental determination.
Spectroscopic Properties
Based on its structure, tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate would exhibit distinctive spectroscopic properties:
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In 1H NMR spectroscopy, characteristic signals would be expected for the tert-butyl group (typically around 1.4-1.5 ppm) and the various methylene and methine protons of the bicyclic system.
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In 13C NMR, distinctive signals for the carbamate carbonyl carbon (typically around 155-160 ppm), the tert-butyl quaternary carbon (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm) would be expected.
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In infrared spectroscopy, characteristic absorption bands for the carbamate C=O stretching (approximately 1680-1700 cm-1) and N-H stretching (approximately 3300-3400 cm-1) would be observed.
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